molecular formula C15H10ClF17N2O2S B14268288 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride CAS No. 133804-78-1

1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride

Cat. No.: B14268288
CAS No.: 133804-78-1
M. Wt: 640.7 g/mol
InChI Key: POXIPDKHXOQOFI-UHFFFAOYSA-M
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Description

1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a heptadecafluorooctane sulfonyl group, which imparts significant hydrophobic and lipophobic characteristics. The pyridinium ion in the structure contributes to its ionic nature, making it soluble in polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride typically involves a multi-step process:

    Formation of Heptadecafluorooctane Sulfonyl Chloride: This is achieved by reacting heptadecafluorooctane with chlorosulfonic acid under controlled conditions.

    Amination Reaction: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.

    Quaternization: The sulfonamide is further reacted with 2-bromoethylpyridine to form the final pyridinium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridinium salts can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the pyridinium ion can interact with negatively charged sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridinium bromide
  • 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridinium iodide

Uniqueness: The chloride variant of this compound is unique due to its specific ionic interactions and solubility profile. The presence of the chloride ion can influence the compound’s reactivity and stability compared to its bromide and iodide counterparts.

This detailed article provides a comprehensive overview of 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

133804-78-1

Molecular Formula

C15H10ClF17N2O2S

Molecular Weight

640.7 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-pyridin-1-ium-1-ylethyl)octane-1-sulfonamide;chloride

InChI

InChI=1S/C15H10F17N2O2S.ClH/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-4-7-34-5-2-1-3-6-34;/h1-3,5-6,33H,4,7H2;1H/q+1;/p-1

InChI Key

POXIPDKHXOQOFI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

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